

synthesis of Ni-Fe layered double hydroxides using sodium sulfite intercalation

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Compound of Interest

Compound Name: Sodium Sulfite

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An advanced method for synthesizing Nickel-Iron Layered Double Hydroxides (Ni-Fe LDHs) involves the intercalation of **sodium sulfite**. This technique is notable for its ability to create oxygen vacancies within the LDH structure, which significantly enhances its electrocatalytic performance, particularly for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production.

Application Notes

The introduction of **sodium sulfite** during the synthesis of Ni-Fe LDHs serves a dual purpose. Firstly, as an intercalating agent, it helps to expand the interlayer spacing of the LDH, which can improve ion transport and accessibility of active sites. Secondly, and more distinctively, it acts as a chemical reducing agent under specific synthesis conditions, leading to the formation of oxygen vacancies in the Ni-Fe LDH nanosheets. These vacancies are critical for enhancing the electrocatalytic activity of the material.

The resulting sulfite-intercalated Ni-Fe LDH with a high concentration of oxygen vacancies (denoted as Ni-Fe-S-VO) has demonstrated superior performance in electrocatalytic water oxidation. For instance, a Ni₃Fe-S10 catalyst prepared via this method exhibited a low overpotential of 235 mV at a current density of 10 mA cm⁻² and showed excellent stability for over 45 hours in alkaline conditions[1]. The presence of oxygen vacancies is believed to optimize the electronic structure and create more active sites, thereby boosting the OER performance. In-situ studies have suggested that under operational conditions, the reconstructed surface forms NiOOH, which acts as the catalytically active species[1].

The synthesis is typically achieved under mild conditions, making it a relatively simple and efficient method for producing high-performance electrocatalysts[1]. This approach provides a promising pathway for the rational design of advanced LDH-based materials for energy conversion and storage applications. The versatility of LDH synthesis allows for the incorporation of various anions, and the choice of the intercalated species can significantly influence the material's properties and catalytic efficiency[2][3]. While methods like co-precipitation and hydrothermal synthesis are common for LDH preparation, the specific use of **sodium sulfite** offers a unique advantage in defect engineering.

Experimental Protocols

Synthesis of Sulfite-Intercalated Ni-Fe LDH (Representative Protocol)

This protocol is a representative method based on a chemical reduction approach for creating oxygen-vacancy-rich Ni-Fe LDH using **sodium sulfite**.

1. Materials:

- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Iron(III) nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- **Sodium sulfite** (Na_2SO_3)
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Deionized (DI) water
- Ethanol
- Acetone
- Hydrochloric acid (HCl)
- Nafion solution (5 wt%)
- Nickel foam (NF)

2. Equipment:

- Beakers and magnetic stirrers
- Ultrasonic bath
- Centrifuge
- Oven
- Teflon-lined stainless steel autoclave
- Electrochemical workstation

3. Synthesis Procedure:

- Prepare a mixed salt solution by dissolving $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ in a specific molar ratio (e.g., 3:1) in DI water.
- In a separate beaker, dissolve a calculated amount of **sodium sulfite** and urea in DI water. The amount of **sodium sulfite** can be varied to control the concentration of oxygen vacancies.
- Add the mixed salt solution dropwise to the **sodium sulfite** and urea solution under vigorous stirring.
- Transfer the resulting suspension to a Teflon-lined stainless steel autoclave and heat it at a specific temperature (e.g., 120 °C) for a designated period (e.g., 6-12 hours).
- After cooling to room temperature, collect the precipitate by centrifugation.
- Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final product in an oven at 60 °C for 12 hours.

Characterization of Sulfite-Intercalated Ni-Fe LDH

- X-ray Diffraction (XRD): To identify the crystalline phase and determine the interlayer spacing of the LDH.
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and nanostructure of the synthesized material.
- X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states, and to confirm the presence of oxygen vacancies.
- Electron Paramagnetic Resonance (EPR): To further confirm and quantify the oxygen vacancies.

Electrochemical Evaluation

- Working Electrode Preparation:
 - Pre-treat nickel foam (NF) by sonicating in 3 M HCl for 30 minutes, followed by washing with DI water, acetone, and ethanol.
 - Prepare a catalyst ink by dispersing a specific amount of the synthesized Ni-Fe LDH powder (e.g., 5 mg) in a mixture of DI water, ethanol, and Nafion solution.
 - Drop-cast the catalyst ink onto the pre-treated NF and dry it at room temperature.
- Electrochemical Measurements:
 - Perform electrochemical tests in a three-electrode setup using the prepared catalyst as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
 - The electrolyte is typically a 1 M KOH solution.
 - Record Linear Sweep Voltammetry (LSV) curves to evaluate the OER activity.
 - Construct Tafel plots from the LSV data to determine the reaction kinetics.
 - Conduct chronopotentiometry or chronoamperometry to assess the long-term stability of the catalyst.

Data Presentation

Table 1: Synthesis Parameters for Ni-Fe LDHs with Different Intercalated Anions

Parameter	Sulfite-Intercalated Ni-Fe LDH	Carbonate-Intercalated Ni-Fe LDH	Sulfate-Intercalated Ni-Fe LDH
Ni:Fe Molar Ratio	3:1	3:1	3:1
Synthesis Method	Chemical Reduction / Hydrothermal	Co-precipitation	Solvothermal
Intercalating Agent	Sodium Sulfite	Sodium Carbonate	Ferrous Sulfate (source of sulfate)
pH	Not specified, urea hydrolysis controls pH	8.0-12.0	Not specified
Temperature	120 °C (typical for hydrothermal)	Room Temperature	120 °C
Time	6-12 hours (typical for hydrothermal)	10 min stirring, 24h aging	6 hours

Table 2: Electrochemical Performance of Ni-Fe LDHs for Oxygen Evolution Reaction (OER) in 1 M KOH

Catalyst	Overpotential @ 10 mA cm ⁻² (mV)	Tafel Slope (mV dec ⁻¹)	Stability
Ni ₃ Fe-S10 (Sulfite-Intercalated)	235	50.6	Stable for 45 hours
U-LDH(SO ₄ ²⁻) (Sulfate-Intercalated)	212	65.2	Stable for at least 11 hours
NiFe LDH@Super P-2h	260	Not specified	Not specified
Room-temperature synthetic NiFe LDH (NO ₃ ⁻ intercalated)	~240 (in 0.1 M KOH)	33.6 (in 0.1 M KOH)	Not specified

Mandatory Visualization

Caption: Workflow for the synthesis of sulfite-intercalated Ni-Fe LDH.

Caption: Characterization workflow for sulfite-intercalated Ni-Fe LDH.

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